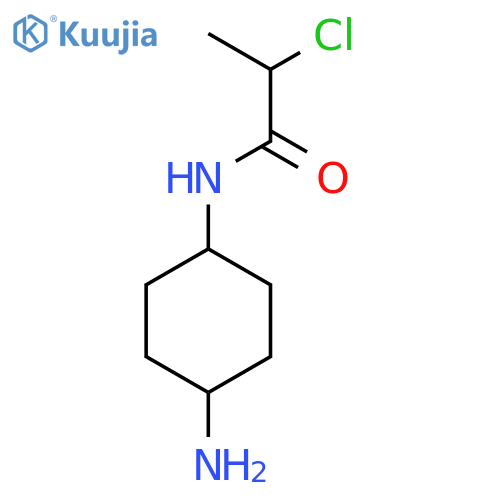Cas no 1249304-24-2 (N-(4-aminocyclohexyl)-2-chloropropanamide)

1249304-24-2 structure
商品名:N-(4-aminocyclohexyl)-2-chloropropanamide
N-(4-aminocyclohexyl)-2-chloropropanamide 化学的及び物理的性質
名前と識別子
-
- EN300-718832
- 2137418-20-1
- EN300-377395
- CS-0276124
- N-(4-aminocyclohexyl)-2-chloropropanamide
- 2-chloro-N-[(1s,4s)-4-aminocyclohexyl]propanamide
- 1249304-24-2
- AKOS011603126
-
- インチ: 1S/C9H17ClN2O/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h6-8H,2-5,11H2,1H3,(H,12,13)
- InChIKey: JNYAAFABZALPKH-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(NC1CCC(CC1)N)=O
計算された属性
- せいみつぶんしりょう: 204.1029409g/mol
- どういたいしつりょう: 204.1029409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.1Ų
N-(4-aminocyclohexyl)-2-chloropropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-718832-1.0g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-718832-0.5g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 0.5g |
$699.0 | 2023-05-23 | ||
| Enamine | EN300-718832-10.0g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 10g |
$3131.0 | 2023-05-23 | ||
| Enamine | EN300-718832-2.5g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 2.5g |
$1428.0 | 2023-05-23 | ||
| Enamine | EN300-718832-5.0g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 5g |
$2110.0 | 2023-05-23 | ||
| Enamine | EN300-718832-0.1g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 0.1g |
$640.0 | 2023-05-23 | ||
| Enamine | EN300-718832-0.25g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 0.25g |
$670.0 | 2023-05-23 | ||
| Enamine | EN300-718832-0.05g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 0.05g |
$612.0 | 2023-05-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346794-1g |
n-(4-Aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 98% | 1g |
¥5694.00 | 2024-08-09 |
N-(4-aminocyclohexyl)-2-chloropropanamide 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
1249304-24-2 (N-(4-aminocyclohexyl)-2-chloropropanamide) 関連製品
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
